Ethyl 2-(furan-2-yl)acetate
Overview
Description
Ethyl 2-(furan-2-yl)acetate is a chemical compound with the CAS Number: 4915-21-3 . It has a molecular weight of 154.17 .
Synthesis Analysis
The synthesis of this compound or similar compounds can be achieved through various methods. One such method involves the cross-ketonization of methyl 2-furoate with carboxylic acids . Preliminary solubility/miscibility tests of furoic acid (FA), methyl 2-furoate (2-MF) or ethyl 2-furoate (2-EF) with acetic acid (AA) or ethyl acetate (EA) led to the selection of 2-MF as the most favorable reactant .Molecular Structure Analysis
The InChI code for this compound is1S/C8H10O3/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.17 . Other physical and chemical properties such as solubility, boiling point, and density are not explicitly mentioned in the search results.Scientific Research Applications
Synthesis and Biological Activity
Ethyl 2-(furan-2-yl)acetate derivatives show promise in the field of bioactive compound synthesis. Research by Phutdhawong et al. (2019) focused on synthesizing derivatives from furfuryl alcohol and testing their biological activities. Notably, one derivative demonstrated potent activity against cancer cell lines and bacteria, highlighting its potential in medical and pharmaceutical research (Phutdhawong et al., 2019).
Chemical Reactions and Derivatives
Studies have explored the chemical reactions involving this compound derivatives. Sacmacl et al. (2012) investigated the reactions of furan-2-ylidene acetates, yielding compounds with potential applications in organic chemistry and materials science (Sacmacl et al., 2012).
Pharmaceutical Applications
In pharmaceutical research, derivatives of this compound are being studied for their therapeutic properties. Kumaraswamy et al. (2008) synthesized compounds from Ethyl naphtho[2,1-b]furan-2-carboxylate, showing antimicrobial and anti-inflammatory activities, underscoring their potential in developing new medications (Kumaraswamy et al., 2008).
Material Science and Organic Synthesis
This compound derivatives are also significant in material science and organic synthesis. Research by Craig et al. (2005) demonstrated that furan-2-ylmethyl tosylacetates undergo Claisen rearrangement, leading to the formation of heteroaromatic products. This process has implications for the synthesis of complex organic compounds (Craig et al., 2005).
Catalytic Applications
In catalysis, this compound and its derivatives have shown potential. The study by Kim et al. (2019) on the formation of furan-2,5-dicarboxylic acid esters highlights the use of these compounds in catalytic processes, particularly for the production of biobased polyesters. Their research contributes to the development of sustainable and efficient catalytic systems (Kim et al., 2019).
Biochemical Analysis
Biochemical Properties
Furan derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific furan derivative and the biomolecule .
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Furan derivatives can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Furan derivatives can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
Furan derivatives can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Furan derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Properties
IUPAC Name |
ethyl 2-(furan-2-yl)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCXBPTUYRYPPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4915-21-3 | |
Record name | ethyl 2-(furan-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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